molecular formula C11H16O4 B14323997 2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy- CAS No. 108864-34-2

2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy-

Cat. No.: B14323997
CAS No.: 108864-34-2
M. Wt: 212.24 g/mol
InChI Key: ZZLGGYURSXODIP-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy- is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with an ethyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the nature of its interactions with biological molecules. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

108864-34-2

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C11H16O4/c1-4-11(10(12)13)6-8(14-2)5-9(7-11)15-3/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

ZZLGGYURSXODIP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=C(CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

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